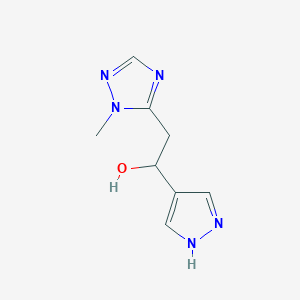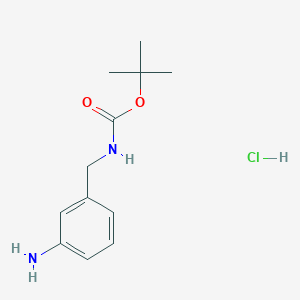
6-Bromo-3-chloro-5-iodopyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-chloro-5-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2BrClIN3. It is a pyrazine derivative that contains bromine, chlorine, and iodine atoms.
Vorbereitungsmethoden
The synthesis of 6-Bromo-3-chloro-5-iodopyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the halogenation of pyrazine derivatives under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-Bromo-3-chloro-5-iodopyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-chloro-5-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-chloro-5-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-3-chloro-5-iodopyrazin-2-amine can be compared with other similar compounds, such as:
5-Bromo-6-chloro-3-iodopyridin-2-amine: Another halogenated pyrazine derivative with similar chemical properties.
6-Bromo-3-chloro-5-iodopyrazine: A related compound with a similar structure but lacking the amine group.
Eigenschaften
Molekularformel |
C4H2BrClIN3 |
|---|---|
Molekulargewicht |
334.34 g/mol |
IUPAC-Name |
6-bromo-3-chloro-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2BrClIN3/c5-1-3(7)10-2(6)4(8)9-1/h(H2,8,9) |
InChI-Schlüssel |
JVNPAHINRRNRJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(C(=N1)Br)I)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(1,4-Dioxan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080259.png)


![[(1-Bromo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13080268.png)





![2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid](/img/structure/B13080308.png)


